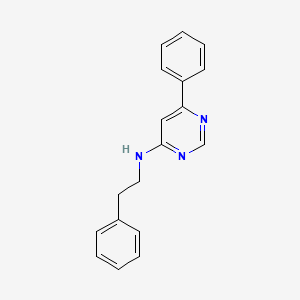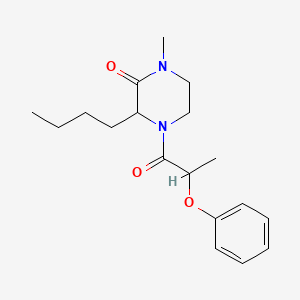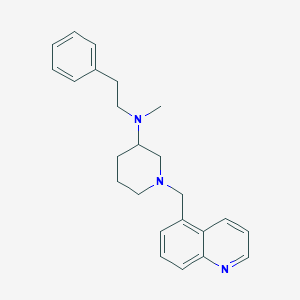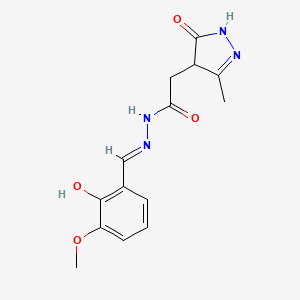
6-phenyl-N-(2-phenylethyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-phenyl-N-(2-phenylethyl)pyrimidin-4-amine, also known as PEP, is a pyrimidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. PEP has been shown to possess various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.
科学的研究の応用
6-phenyl-N-(2-phenylethyl)pyrimidin-4-amine has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also exhibits antioxidant effects by scavenging free radicals and reducing oxidative stress. In addition, this compound has shown anticancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation.
作用機序
6-phenyl-N-(2-phenylethyl)pyrimidin-4-amine exerts its pharmacological effects by interacting with various molecular targets. It inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune response. This compound also activates the Nrf2 pathway, which plays a critical role in antioxidant defense. Moreover, this compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes. It reduces the production of reactive oxygen species (ROS) and inhibits lipid peroxidation, which are associated with oxidative stress. This compound also decreases the levels of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Furthermore, this compound induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
6-phenyl-N-(2-phenylethyl)pyrimidin-4-amine has several advantages for lab experiments. It is easy to synthesize and has a high yield. This compound is also stable under different conditions and can be stored for a long time. However, this compound has some limitations as well. It is not water-soluble, which can limit its use in aqueous solutions. This compound also requires further optimization for its pharmacokinetic and pharmacodynamic properties.
将来の方向性
For 6-phenyl-N-(2-phenylethyl)pyrimidin-4-amine research include developing this compound-based drugs for inflammatory diseases and exploring its anticancer properties.
合成法
6-phenyl-N-(2-phenylethyl)pyrimidin-4-amine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-phenylethylamine with ethyl acetoacetate to form 2-phenylethylacetoacetamide. The amide group is then substituted with 6-chloropyrimidine using potassium carbonate as a base to form the final product, this compound.
特性
IUPAC Name |
6-phenyl-N-(2-phenylethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-3-7-15(8-4-1)11-12-19-18-13-17(20-14-21-18)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDSCKZRJOINJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-chlorophenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6020525.png)

![1-propionyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6020539.png)

![ethyl 4-(1-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6020556.png)

![2,6-di-tert-butyl-4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6020563.png)
![N-allyl-2-chloro-5-[(methylsulfonyl)amino]benzamide](/img/structure/B6020569.png)
![3-(4-chlorophenyl)-7-(3-hydroxypropyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6020570.png)

![1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B6020575.png)

![4-(4-bromophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6020591.png)
![N-[2-(3-fluorophenyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6020614.png)